3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both phenolic and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the isoquinoline ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and the inhibition of oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamaldehyde: Used in flavor and fragrance industries.
3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
3-(3-Hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its combined phenolic and isoquinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63223-52-9 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO3/c1-20-15-7-6-11(9-14(15)18)13-8-10-4-2-3-5-12(10)16(19)17-13/h2-7,9,13,18H,8H2,1H3,(H,17,19) |
InChI Key |
OLCKHEVGBXSJST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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